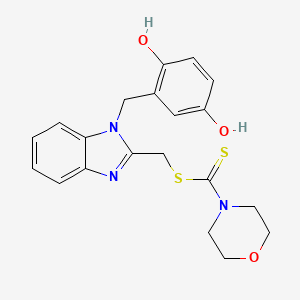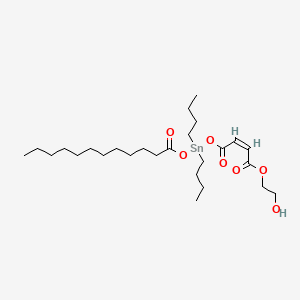
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by the presence of a tin atom bonded to organic groups, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate typically involves the reaction of dibutyltin oxide with 1-oxododecyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate involves its interaction with biological molecules and cellular structures. The tin atom can form coordination complexes with various biomolecules, affecting their function. The compound may also disrupt cellular membranes and enzyme activity, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and has similar chemical properties.
Triphenyltin hydroxide: Known for its use as a fungicide and has comparable reactivity.
Uniqueness
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hydroxyethyl and oxododecyl groups with the tin atom provides a versatile platform for various applications, distinguishing it from other organotin compounds.
Eigenschaften
CAS-Nummer |
85702-56-3 |
|---|---|
Molekularformel |
C26H48O7Sn |
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
InChI-Schlüssel |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
Isomerische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


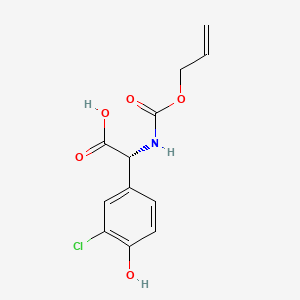



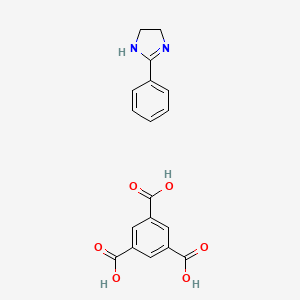
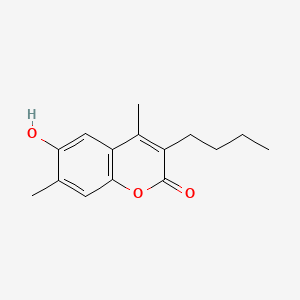

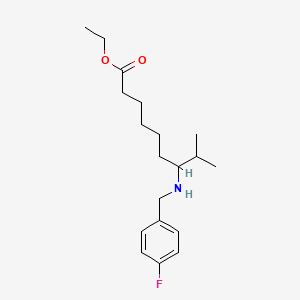
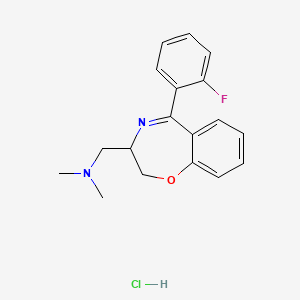
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
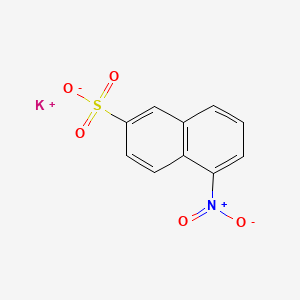
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)

